Ethyl 4-amino-2-chlorobut-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-2-chlorobut-2-enoate is a chemical compound with the molecular formula C6H10ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an amino group, a chlorine atom, and an ester functional group, making it a versatile molecule for various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-2-chlorobut-2-enoate typically involves the reaction of ethyl acetoacetate with chloroacetyl chloride, followed by the introduction of an amino group. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The process can be summarized as follows:
- Ethyl acetoacetate reacts with chloroacetyl chloride in the presence of a base to form an intermediate.
- The intermediate is then treated with ammonia or an amine to introduce the amino group, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4-amino-2-chlorobut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or thiolate ions.
Addition Reactions: The double bond in the compound can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Condensation Reactions: The amino group can react with carbonyl compounds to form imines or enamines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and sodium thiolate. These reactions are typically carried out in polar solvents such as ethanol or water.
Addition Reactions: Reagents such as bromine, chlorine, or hydrogen chloride are used. The reactions are often conducted at room temperature or slightly elevated temperatures.
Condensation Reactions: Reagents include aldehydes or ketones, and the reactions are usually performed under acidic or basic conditions.
Major Products Formed:
Substitution Reactions: Products include ethyl 4-amino-2-hydroxybut-2-enoate, ethyl 4-amino-2-alkoxybut-2-enoate, and ethyl 4-amino-2-thiobut-2-enoate.
Addition Reactions: Products include ethyl 4-amino-2,3-dichlorobut-2-enoate and ethyl 4-amino-2-chlorobut-3-enoate.
Condensation Reactions: Products include imines and enamines derived from the reaction with aldehydes or ketones.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-2-chlorobut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials
Wirkmechanismus
The mechanism of action of ethyl 4-amino-2-chlorobut-2-enoate involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-amino-2-chlorobut-2-enoate can be compared with other similar compounds to highlight its uniqueness:
Eigenschaften
CAS-Nummer |
918871-74-6 |
---|---|
Molekularformel |
C6H10ClNO2 |
Molekulargewicht |
163.60 g/mol |
IUPAC-Name |
ethyl 4-amino-2-chlorobut-2-enoate |
InChI |
InChI=1S/C6H10ClNO2/c1-2-10-6(9)5(7)3-4-8/h3H,2,4,8H2,1H3 |
InChI-Schlüssel |
QAJPAJDCRJRFOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=CCN)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.